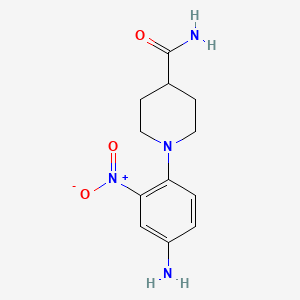

1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of piperidine with 4-amino-2-nitrobenzoyl chloride under controlled conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide, also known by its CAS number 942474-90-0, is a compound with significant potential in various scientific research applications. This article explores its chemical properties, synthesis methods, and diverse applications across fields such as medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structure suggests possible activity against various targets in cancer therapy and as an anti-inflammatory agent. Preliminary studies indicate that modifications to this compound can enhance its bioactivity and selectivity against specific cancer cell lines.

Materials Science

In materials science, this compound can be utilized as a building block for synthesizing advanced materials such as polymers and nanocomposites. Its functional groups allow for further modifications that can impart desirable properties such as increased thermal stability or enhanced mechanical strength.

Environmental Studies

Research has also explored the compound's utility in environmental applications, particularly in the remediation of contaminated water sources. Its ability to interact with various pollutants makes it a candidate for developing adsorbents or catalysts for degrading hazardous substances.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of derivatives of this compound. The results demonstrated that certain modifications led to increased apoptosis in breast cancer cells, suggesting that this compound could serve as a lead structure for new anticancer drugs.

Case Study 2: Polymer Synthesis

Another research project focused on using this compound in the synthesis of biodegradable polymers. The incorporation of this compound into polymer matrices improved their mechanical properties while maintaining biodegradability, making them suitable for various applications in packaging and biomedical fields.

Case Study 3: Water Remediation

A recent environmental study investigated the use of this compound in removing heavy metals from wastewater. The findings indicated that modified forms of this compound exhibited high adsorption capacities for lead and cadmium ions, highlighting its potential in environmental cleanup efforts.

Mécanisme D'action

The mechanism of action of 1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular pathways involved depend on the specific application and target protein being studied. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparaison Avec Des Composés Similaires

1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide can be compared to other similar compounds, such as:

4-(N-Boc-amino)piperidine: This compound is used as an intermediate in the synthesis of various pharmaceutical agents and has applications in medicinal chemistry.

N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound has been studied for its anti-angiogenic and DNA cleavage properties.

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Activité Biologique

1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide, a compound with the molecular formula C₁₂H₁₆N₄O₃, has garnered attention for its diverse biological activities, particularly in oncology and virology. This article explores its mechanisms of action, potential therapeutic applications, and findings from recent research studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a nitrophenyl group. These functional groups contribute significantly to its chemical reactivity and biological interactions. The molecular weight of the compound is approximately 264.28 g/mol, which supports its solubility and interaction with various biological targets.

1. Inhibition of PARP-1

One of the primary biological activities of this compound is its ability to inhibit the enzyme PARP-1 (Poly (ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms within cells. This inhibition can enhance the susceptibility of cancer cells to chemotherapy by preventing effective DNA repair, leading to increased cell death in malignant tissues.

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against human coronaviruses, including variants of SARS-CoV-2. In vitro studies demonstrated that it exhibits activity against several strains, including α-coronavirus NL63 and β-coronaviruses OC43, as well as the alpha and delta variants of SARS-CoV-2. The mechanism appears to involve direct interaction with viral proteins, inhibiting their function and thereby reducing viral replication.

In Vitro Studies

Recent studies have utilized various cell lines to assess the efficacy of this compound:

- Anticancer Activity : The compound was tested against several cancer cell lines, showing promising results with IC50 values indicating significant antiproliferative effects. For instance, it demonstrated notable activity against breast cancer cell lines such as MDA-MB-231 .

- Antiviral Efficacy : In assays against SARS-CoV-2 variants, the compound inhibited viral replication at micromolar concentrations, suggesting potential as a therapeutic agent in treating COVID-19 .

Case Studies

A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of various piperidine derivatives, including this compound. The research emphasized its role as a potential lead compound in drug discovery for both cancer therapy and antiviral applications .

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from other piperidine derivatives. Below is a comparative table highlighting its characteristics alongside structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(4-Aminophenyl)piperidine-4-carboxamide | Similar piperidine structure | Lacks nitro substitution |

| 1-(3-Nitrophenyl)piperidine-4-carboxamide | Nitro substitution at a different position | Different biological activity profile |

| 1-(2-Aminophenyl)piperidine-4-carboxamide | Amino substitution at ortho position | May exhibit different binding properties |

Propriétés

IUPAC Name |

1-(4-amino-2-nitrophenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c13-9-1-2-10(11(7-9)16(18)19)15-5-3-8(4-6-15)12(14)17/h1-2,7-8H,3-6,13H2,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGGOEWNXZYBKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.